
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide exerts its biological effects through the modulation of various molecular targets, including G protein-coupled receptors, ion channels, and enzymes. This compound has been found to act as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, depending on the target molecule and the tissue or organ involved. In the central nervous system, this compound has been found to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and stroke. In the cardiovascular system, this compound has been found to inhibit platelet aggregation and reduce the risk of thrombosis. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation in various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets, its well-established synthesis method, and its extensive characterization in various biological systems. However, this compound also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its relatively high cost compared to other research compounds.
Direcciones Futuras
There are several future directions for the research on 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide. One direction is to further explore its potential therapeutic applications in various fields, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to investigate its molecular mechanism of action in more detail, including its interaction with other molecular targets and its downstream signaling pathways. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-cyclopropyl-1,2,3,6-tetrahydropyridine with 1,4-dioxane-2-carboxaldehyde, followed by the reaction of the resulting intermediate with N-methylhydrazine and 5-chloropyrazole-4-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke. In cardiovascular diseases, this compound has been found to inhibit platelet aggregation and has been studied as a potential treatment for thrombosis. In cancer, this compound has been found to exhibit anti-tumor activity and has been studied as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
5-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(7-10-8-18-4-5-19-10)13(17)12-6-11(14-15-12)9-2-3-9/h6,9-10H,2-5,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTGNGKSQYRSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
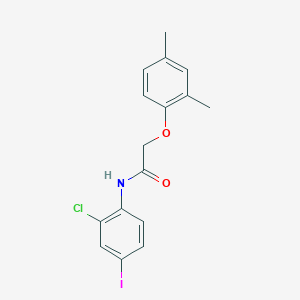
![1-(2-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971798.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![3-(2-chlorophenyl)-6-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5971808.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B5971811.png)
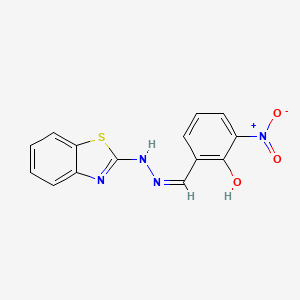
![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)
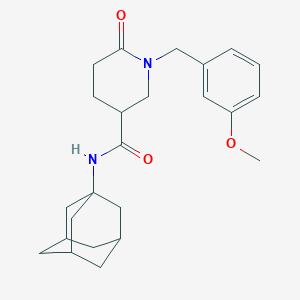
![5-methyl-N-({1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5971847.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)
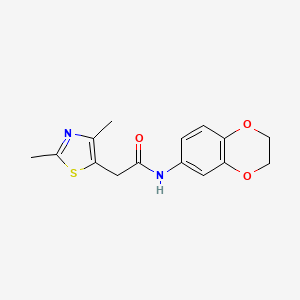
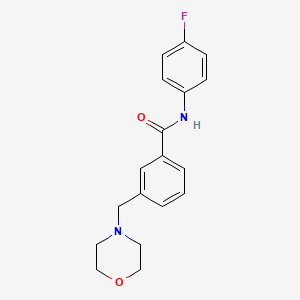
![4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5971887.png)